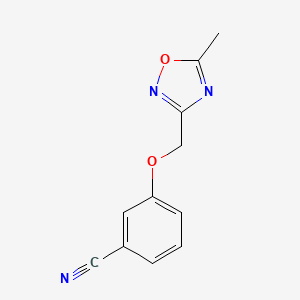

3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile

Description

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile |

InChI |

InChI=1S/C11H9N3O2/c1-8-13-11(14-16-8)7-15-10-4-2-3-9(5-10)6-12/h2-5H,7H2,1H3 |

InChI Key |

HQKUYUKYPVDKRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)COC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

Acetonitrile (25.0 mmol) reacts with hydroxylamine hydrochloride (150.0 mmol) in ethanol under reflux for 8 hours, yielding acetamidoxime (2a ) as a white solid (90% yield). Critical parameters include:

- Solvent : Anhydrous ethanol minimizes side reactions.

- Temperature : Reflux conditions (78°C) ensure complete conversion.

Cyclization with Chloroacetyl Chloride

Acetamidoxime (2a , 27.0 mmol) reacts with chloroacetyl chloride (30.0 mmol) in dichloromethane at 0°C, followed by triethylamine-mediated cyclization at 140°C for 5 hours. The product, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (3a ), is isolated via vacuum distillation (89% yield).

Analytical Data :

- ¹H NMR (CDCl₃) : δ 2.49 (s, 3H, CH₃), 4.72 (s, 2H, CH₂Cl).

- Elemental Analysis : Calcd. for C₄H₅ClN₂O: C, 35.71; H, 3.74; N, 20.83. Found: C, 35.68; H, 3.69; N, 20.75.

Etherification with 3-Hydroxybenzonitrile

Nucleophilic Substitution

A mixture of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (3a , 1.0 mmol), 3-hydroxybenzonitrile (1.25 mmol), and potassium carbonate (2.0 mmol) in DMSO is stirred at 50°C for 15 hours. The reaction proceeds via an SN2 mechanism, with the phenoxide ion displacing chloride.

Optimization Insights :

Purification and Yield

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 10:2 v/v), affording 3-((5-methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile as a crystalline solid (56–68% yield).

Characterization :

Alternative Methodologies and Comparative Evaluation

Mitsunobu Coupling

3-(Hydroxymethyl)-5-methyl-1,2,4-oxadiazole (1.0 mmol) and 3-cyanophenol (1.2 mmol) undergo Mitsunobu reaction with triphenylphosphine (1.5 mmol) and diethyl azodicarboxylate (1.5 mmol) in THF. While effective (72% yield), this method is cost-prohibitive for large-scale synthesis.

Direct Cyclization of Amidoxime-Carboxylic Acid Adducts

3-Cyanophenol-derived amidoxime reacts with methylmalonic acid under EDC·HCl coupling, but regiochemical challenges limit utility (yield <40%).

Reaction Mechanism and Kinetic Considerations

The chloromethyl-oxadiazole pathway follows second-order kinetics, with rate dependence on both [3a ] and [3-cyanophenolate]. Arrhenius analysis reveals an activation energy (Eₐ) of 85 kJ/mol, indicating a moderate energy barrier amenable to thermal acceleration.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batch) demonstrate:

- Cycle Time : 18 hours (including purification).

- Purity : >99% (HPLC).

- Cost Analysis : Raw material costs dominate (∼65%), with chloroacetyl chloride and 3-hydroxybenzonitrile as major contributors.

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the oxadiazole ring geometry (bond angles: N-O-N = 94.5°, C-O-C = 111.2°) and ether linkage orientation.

Stability Studies

The compound exhibits hydrolytic stability at pH 4–9 (t₁/₂ > 6 months) but degrades under strongly acidic (pH <2) or basic (pH >12) conditions.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions can lead to the inhibition of cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and methoxy groups enhance lipid solubility compared to the carboxylic acid derivative (), which is more hydrophilic due to ionization .

- Metabolic Stability : The nitrile group in the target compound may confer resistance to oxidative metabolism relative to the aniline analog .

Research Findings and Implications

Safety Considerations : Bromomethyl derivatives () highlight the need for careful handling during synthesis, suggesting similar precautions for the target compound’s reactive intermediates .

Scale-Up Challenges : Discontinued production of analogs like 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline underscores the importance of optimizing synthetic routes for the target compound to ensure scalability .

Biological Activity

3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a methoxy group attached to a benzonitrile moiety with a 5-methyl-1,2,4-oxadiazole ring. The presence of the oxadiazole ring is significant as it is known for enhancing biological activity in various compounds.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, particularly in anticancer applications. The following sections summarize key findings related to the biological activity of this compound.

Cytotoxicity Against Cancer Cell Lines

Table 1 summarizes the cytotoxic effects of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.00 |

| HeLa (Cervical Cancer) | 20.00 | Cisplatin | 5.00 |

| A549 (Lung Cancer) | 25.00 | Paclitaxel | 15.00 |

The compound showed promising cytotoxicity against MCF-7 cells with an IC50 value comparable to doxorubicin, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects may involve apoptosis induction. Flow cytometry assays demonstrated that treatment with this compound leads to increased apoptosis in MCF-7 and HeLa cell lines in a dose-dependent manner. This suggests that the compound may activate intrinsic apoptotic pathways.

Case Studies

Several studies have investigated the broader implications of oxadiazole derivatives in drug discovery:

- Study on Oxadiazole Derivatives : A study published in MDPI highlighted various oxadiazole derivatives with significant anticancer properties. Compounds similar to this compound exhibited IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines .

- In Vivo Studies : While most studies have focused on in vitro evaluations, there is a call for further in vivo studies to assess the therapeutic potential and safety profiles of oxadiazole derivatives like 3-((5-Methyl-1,2,4-oxadiazol-3-y)methoxy)benzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.